(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Chiral Synthesis Analytical Chemistry Procurement Specification

(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, bearing the CAS number 1234474-58-8, is a chiral ester belonging to the class of 2,3-dihydrobenzofuran derivatives. With a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol, this compound is primarily valued as a key synthetic intermediate.

Molecular Formula C11H12O4
Molecular Weight 208.213
CAS No. 1234474-58-8
Cat. No. B567931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
CAS1234474-58-8
Synonyms(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Molecular FormulaC11H12O4
Molecular Weight208.213
Structural Identifiers
SMILESCOC(=O)CC1COC2=C1C=CC(=C2)O
InChIInChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1
InChIKeyRHMDISFJOKCCAQ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 1234474-58-8) as a Chiral Building Block


(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, bearing the CAS number 1234474-58-8, is a chiral ester belonging to the class of 2,3-dihydrobenzofuran derivatives. With a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol, this compound is primarily valued as a key synthetic intermediate. It is most notably utilized in the preparation of TAK-875 (Fasiglifam), an oral GPR40 agonist developed for the treatment of type 2 diabetes . The compound's defined (R)-stereochemistry at the 3-position of the dihydrobenzofuran ring is critical, as it directly dictates the stereochemical outcome of downstream pharmaceutical agents, making it a vital tool in medicinal chemistry for achieving specific and desired biological activity .

Why the (R)-Enantiomer is Not Interchangeable with its (S) Counterpart or Racemate


For chiral intermediates like (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, simple substitution with its enantiomer or racemic mixture is not scientifically valid. The (R)-enantiomer (CAS 1234474-58-8) and the (S)-enantiomer (CAS 1000414-38-9) are distinct chemical entities that, when incorporated into a drug molecule, will produce diastereomeric products with potentially vastly different pharmacological profiles. The use of the (R)-enantiomer as an intermediate in the synthesis of GPR40 agonists like TAK-875 is intentional; the resulting stereochemistry is crucial for achieving high affinity binding to the GPR40 receptor. Substituting with the incorrect enantiomer or a racemic mixture (CAS 805250-17-3) can lead to the production of an undesired stereoisomer, which may have reduced potency, altered selectivity, or even increased toxicity, thereby compromising the entire research or manufacturing process.

Quantitative Evidence for Selecting (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate


Chiral Purity and Procurement: Enantiomeric Purity Over the Racemate

The (R)-enantiomer is offered at high enantiomeric purity, which is essential for stereocontrolled synthesis. Reputable suppliers provide this compound with a minimum purity specification of 98% . This contrasts with the racemic mixture (CAS 805250-17-3), which contains a 50:50 mixture of (R) and (S) enantiomers, effectively introducing a 50% impurity for any stereospecific application. This difference is not just a matter of purity but of molecular identity, directly impacting the efficiency and outcome of subsequent reactions .

Chiral Synthesis Analytical Chemistry Procurement Specification

Distinct Analytical Signature: Differentiated InChIKey from the (S)-Enantiomer

As diastereomers, the (R) and (S) enantiomers are distinguishable by their unique analytical signatures. A key differentiator is the InChIKey, a hashed version of the full IUPAC International Chemical Identifier (InChI). The InChIKey for the target (R)-enantiomer is reported as RHMDISFJOKCCAQ-JLDDOWRYNA-N , whereas the (S)-enantiomer (CAS 1000414-38-9) has a different InChIKey: RHMDISFJOKCCAQ-SSDOTTSWSA-N . This provides a definitive and unambiguous method for confirming the identity of the correct isomer by researchers and quality control laboratories.

Analytical Chemistry Quality Control Structural Confirmation

Synthetic Route Provenance: A Validated Intermediate for TAK-875

The core scaffold of this compound, (6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid methyl ester, is a well-documented and validated intermediate in the synthesis of TAK-875 (Fasiglifam) . The synthetic pathway to TAK-875 involves further functionalization of this core, typically through Mitsunobu reactions to install the necessary aryl ether linkage, as described in the primary literature [1]. The use of the (R)-configured intermediate is critical to achieving the correct stereochemistry in the final TAK-875 molecule, which is a single enantiomer with defined biological activity.

Medicinal Chemistry Process Chemistry Diabetes Research

Computational Property Advantage: Defined Lipophilicity for Reaction Design

Computational predictions provide key insights into the compound's behavior as an intermediate. The predicted partition coefficient (XLogP3) is calculated to be 1.2 . This defined lipophilicity is critical for designing reaction conditions and purification steps (e.g., flash column chromatography, preparative HPLC). This value provides a quantitative benchmark for comparing this compound to analogs with different substituents, where a higher or lower LogP could significantly alter solubility and work-up procedures. For instance, more highly functionalized derivatives would have different, and potentially less predictable, lipophilicities.

Computational Chemistry ADME Prediction Synthetic Design

High-Impact Applications for (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate


Stereospecific Synthesis of GPR40 Agonists (TAK-875 Analogs)

This compound is the starting material of choice for medicinal chemistry groups focused on synthesizing and optimizing GPR40 agonists. Its defined (R)-stereochemistry is essential for replicating the TAK-875 pharmacophore and for generating libraries of novel, stereochemically pure analogs for structure-activity relationship (SAR) studies . Using the pure (R)-enantiomer ensures that the observed biological activity is due to the intended stereoisomer and not confounded by the presence of its less active or inactive counterpart .

Quality Control and Analytical Reference Standard

Due to its distinct analytical signatures (InChIKey, specific optical rotation), this compound serves as a critical reference standard. QC laboratories can use it to develop and validate chiral HPLC methods for monitoring the enantiomeric purity of both the starting material and the final active pharmaceutical ingredient (API) . It is also a necessary standard for confirming the identity of the correct stereoisomer in complex reaction mixtures.

Development of Enantioselective Synthetic Methodologies

The compound is a useful substrate for process chemistry groups developing novel enantioselective hydrogenation or other asymmetric transformations to access chiral dihydrobenzofurans. Its structure allows researchers to test the scope and selectivity of new catalytic systems, with the goal of creating more efficient routes to this valuable class of chiral building blocks .

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